4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline
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Overview
Description
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines.
Mechanism of Action
Target of Action
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline has been studied for its broad range of biological properties . It has been found to interact with several targets, including 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, DNA repair, and lipid metabolism.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, as a ligand of 5-HT3 receptors, it may influence serotonin signaling . As an inhibitor of kinases and phosphatases, it can modulate cell signaling pathways
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, its inhibition of kinases and phosphatases can impact cell signaling pathways, potentially influencing cell growth, differentiation, and survival . Its interaction with 5-HT3 receptors may affect serotonin signaling pathways, potentially influencing mood and cognition .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It has been studied for its potential antiparasitic (antimalarial, anti-Leishmania) and antifungal activities . Some derivatives of this compound have shown analgesic , antileukemic , and tuberculostatic activity . Furthermore, certain derivatives have been used as fluorescent probes .
Biochemical Analysis
Biochemical Properties
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinase CK2 and AKT kinase . These interactions are primarily inhibitory, affecting the phosphorylation processes within cells. Additionally, this compound can bind to receptors like 5-HT3, influencing neurotransmitter signaling .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving protein kinases, leading to alterations in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes like protein kinase CK2 by binding to their active sites, preventing substrate phosphorylation . This inhibition leads to downstream effects on cell signaling and gene expression. Additionally, this compound can activate certain receptors, altering cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation are closely monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and alterations in metabolite levels within cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and receptors . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . These localization patterns are crucial for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which is induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions and use of cost-effective reagents, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrroloquinoxaline core.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as dimethyl sulfoxide (DMSO) for oxidation reactions.
Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield disulfides, while substitution reactions can produce a variety of substituted pyrroloquinoxalines .
Scientific Research Applications
Comparison with Similar Compounds
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives, such as:
Pyrrolo[1,2-a]quinoline: Known for its diverse biological activities, including antileukemic and antibacterial properties.
Indolo[1,2-a]quinoxaline: Studied for its potential as an anticancer agent.
Pyrazino[1,2-a]indole: Investigated for its antifungal and antiparasitic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-12-7-9-13(10-8-12)21-17-16-6-3-11-20(16)15-5-2-1-4-14(15)19-17/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWHPVJRFPZWNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.